molecular formula C16H22N4O3S B3794197 2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide

2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide

Cat. No.: B3794197
M. Wt: 350.4 g/mol
InChI Key: KHMXGZXMDLVPRA-UHFFFAOYSA-N
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Description

Imidazopyridine is a type of fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazopyridine moieties can be achieved from easily available chemicals. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular structure of imidazopyridine compounds typically consists of a pyridine ring fused with an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazopyridine compounds can include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Safety and Hazards

The safety and hazards associated with imidazopyridine compounds can vary widely depending on their specific structure. Some imidazopyridine compounds may be classified as Acute Tox. 4 Oral, with hazard statements H315 - H319 .

Future Directions

The future directions for research on imidazopyridine compounds are likely to continue to focus on their potential applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-(2-pyrrolidin-1-ylsulfonylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-13-5-4-9-20-14(12-18-16(13)20)11-15(21)17-6-10-24(22,23)19-7-2-3-8-19/h4-5,9,12H,2-3,6-8,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMXGZXMDLVPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC(=O)NCCS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide
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2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide
Reactant of Route 3
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2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide
Reactant of Route 4
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2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide
Reactant of Route 5
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2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide
Reactant of Route 6
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2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide

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